4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
Overview
Description
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is a quinazoline derivative with a molecular structure that includes a chloro group, a methoxy group, and a methyl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline typically involves multiple steps, starting with the formation of the quinazoline core One common synthetic route includes the reaction of anthranilic acid with an appropriate halogenated compound under specific conditions to form the quinazoline structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized quinazolines, reduced quinazolines, and substituted quinazolines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound may be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-2-methoxybenzyl alcohol: This compound shares the methoxy group but lacks the quinazoline core.
4-Chloro-2-hydroxy-4-methoxybenzophenone: This compound has a similar chloro and methoxy arrangement but features a benzophenone structure instead of quinazoline.
Uniqueness: 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is unique due to its quinazoline core, which provides distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-4-3-5-13-14(10)15(17)19-16(18-13)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCMSPXFOMTWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696114 | |
Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-29-2 | |
Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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